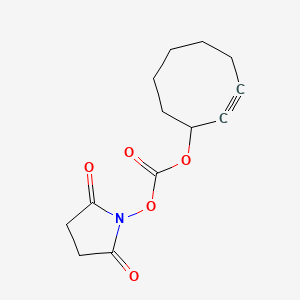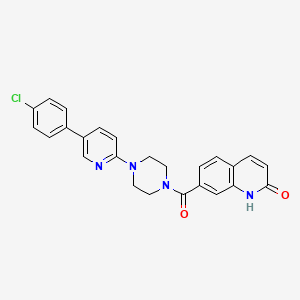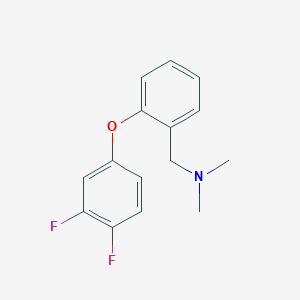
(3-Fluoranyl-5-oxidanyl-phenyl)-(3-methoxy-5-nitro-4-oxidanyl-phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PITB, or Phenylisothiocyanate Benzene, is a high-affinity transthyretin aggregation inhibitor with optimal pharmacokinetic properties. It is known for its ability to bind with high affinity to transthyretin, effectively inhibiting tetramer dissociation and aggregation of both the wild-type protein and the two most prevalent disease-associated transthyretin variants .
Méthodes De Préparation
The synthesis of Phenylisothiocyanate Benzene involves several steps, including the structural design optimization to enhance its pharmacokinetic properties. The preparation methods include rational design and molecular dynamics simulations to generate a series of transthyretin selective kinetic stabilizers . Industrial production methods are not extensively detailed in the available literature, but the compound’s synthesis involves high-affinity binding and stabilization of transthyretin in plasma .
Analyse Des Réactions Chimiques
Phenylisothiocyanate Benzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Phenylisothiocyanate Benzene has a wide range of scientific research applications, including:
Mécanisme D'action
Phenylisothiocyanate Benzene exerts its effects by binding with high affinity to transthyretin, effectively inhibiting tetramer dissociation and aggregation of both the wild-type protein and the two most prevalent disease-associated transthyretin variants . It selectively binds and stabilizes transthyretin in plasma, outperforming other drugs currently undergoing clinical trials for transthyretin amyloidosis .
Comparaison Avec Des Composés Similaires
Phenylisothiocyanate Benzene is unique in its high affinity binding and stabilization of transthyretin. Similar compounds include:
Phenylisothiocyanate Benzene stands out due to its optimal pharmacokinetic properties, excellent oral bioavailability, and lack of toxicity, making it a promising candidate for future clinical trials .
Propriétés
Formule moléculaire |
C14H10FNO6 |
|---|---|
Poids moléculaire |
307.23 g/mol |
Nom IUPAC |
(3-fluoro-5-hydroxyphenyl)-(4-hydroxy-3-methoxy-5-nitrophenyl)methanone |
InChI |
InChI=1S/C14H10FNO6/c1-22-12-5-8(4-11(14(12)19)16(20)21)13(18)7-2-9(15)6-10(17)3-7/h2-6,17,19H,1H3 |
Clé InChI |
LHCGDAFIWWCKGM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



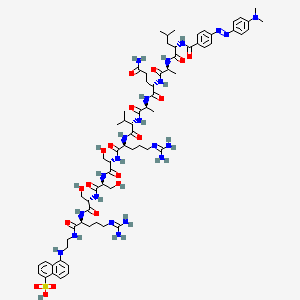



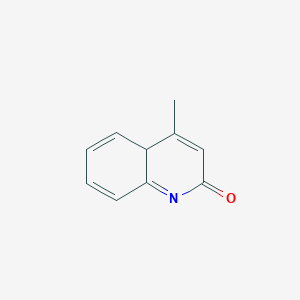
![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)

![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)

